molecular formula C14H16O3 B1252544 (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

Cat. No.: B1252544
M. Wt: 232.27 g/mol
InChI Key: VOOYTQRREPYRIW-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one can be achieved starting from 2,3-O-isopropylidene-D-glyceraldehyde as a chiral material. The key step involves a sonochemical Blaise reaction . The naturally occurring (S)-(+)-dihydrokavain is synthesized through this procedure, and its opposite enantiomer, ®-(–)-dihydrokavain, can be synthesized after inversion of the chiral center in a Mitsunobu reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. extraction from the kava plant remains a primary source. The kava plant’s rhizomes are processed to isolate kavalactones, including this compound .

Chemical Reactions Analysis

Types of Reactions: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

  • Kawain
  • Yangonin
  • 5,6-Dehydrokawain
  • Methysticin
  • 7,8-Dihydromethysticin

Comparison: (2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one is unique among kavalactones due to its specific neuroprotective and anxiolytic properties. While other kavalactones like methysticin and 7,8-dihydromethysticin also exhibit similar effects, this compound’s ability to activate Nrf2 and protect against amyloid-β-induced neurotoxicity sets it apart .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(2R)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m1/s1

InChI Key

VOOYTQRREPYRIW-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC(=O)O[C@@H](C1)CCC2=CC=CC=C2

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2

Synonyms

dihydrokavain

Origin of Product

United States

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